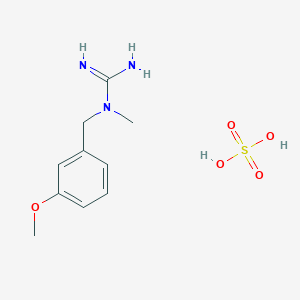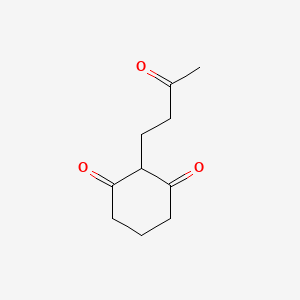
2-(3-Oxobutyl)cyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(3-Oxobutyl)cyclohexane-1,3-dione” is a chemical compound with the molecular formula C10H14O3 . It has an average mass of 182.22 Da .
Synthesis Analysis
An efficient and practical synthesis of 2′,3′-nonsubstituted cyclohexane-1,3-dione-2-spirocyclopropanes using a sulfonium salt was achieved. The reaction of 1,3-cyclohexanediones and (2-bromoethyl)diphenylsul-fonium trifluoromethanesulfonate with powdered K2CO3 in EtOAc at room temperature provided the corresponding spirocyclopropanes in high yields .Molecular Structure Analysis
The molecule contains a total of 30 bond(s). There are 14 non-H bond(s), 3 multiple bond(s), 3 rotatable bond(s), 3 double bond(s), 1 six-membered ring(s), and 3 ketone(s) (aliphatic) .Chemical Reactions Analysis
The intramolecular aldol condensation of 2-(3-oxobutyl)cyclohexanone can, in principle, lead to four different compounds .Physical And Chemical Properties Analysis
The compound has a density of 1.090±0.06 g/cm3 (Predicted), a melting point of 104-105.5 °C, and a boiling point of 137-140 °C (Press: 0.2 Torr) .Aplicaciones Científicas De Investigación
Herbicidal Activity
One of the significant applications of 2-(3-Oxobutyl)cyclohexane-1,3-dione is its use as a herbicide . It belongs to the triketone class of bleaching herbicides, which inhibit p-hydroxyphenylpyruvatedioxygenase (HPPD), an enzyme present in plants . This enzyme breaks down the amino acid, tyrosine, into its components that are used by plants to create molecules that the plant needs .
Synthesis of Derivatives
2-(3-Oxobutyl)cyclohexane-1,3-dione can be used as a starting material for the synthesis of various derivatives . For example, 2-[(2,2-dimethylcyclopropyl)-carbonyl]cyclohexane-1,3-dione derivatives were prepared with 1,1-dibromoethene at the 3-position of the cyclopropyl ring . These compounds were synthesized with convenient methods .
Use in Photosynthesis
2-(3-Oxobutyl)cyclohexane-1,3-dione plays a crucial role in photosynthesis as it is involved in the biosynthesis of plastoquinone, a key electron carrier . Plastoquinone is an essential cofactor for the biosynthesis of carotenoids .
Inhibition of p-Hydroxyphenylpyruvate Dioxygenase (HPPD)
2-(3-Oxobutyl)cyclohexane-1,3-dione inhibits the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which is a vital enzymatic step in plastoquinone biosynthesis . This inhibition is the target of triketone herbicides .
Use in the Synthesis of Natural Product-Derived Herbicides
2-(3-Oxobutyl)cyclohexane-1,3-dione is used in the synthesis of natural product-derived herbicides . The structure of these herbicides is derived from a natural phytotoxin produced by the bottle brush plant Callistemon citrinus .
Use in Weed Control
2-(3-Oxobutyl)cyclohexane-1,3-dione and its derivatives are used for weed control in maize cultivation . They cause rapid bleaching and quick elimination of the weeds when applied to the fields .
Safety and Hazards
Propiedades
IUPAC Name |
2-(3-oxobutyl)cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-7(11)5-6-8-9(12)3-2-4-10(8)13/h8H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOZKMHXRBLNJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1C(=O)CCCC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Oxobutyl)cyclohexane-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Difluoro-N-[2-hydroxy-2-(1-methylpyrrol-2-YL)ethyl]benzamide](/img/structure/B2393174.png)
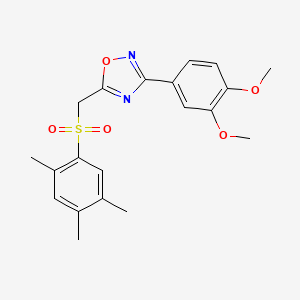


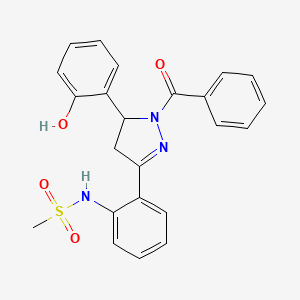
![2-{[3-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2393181.png)
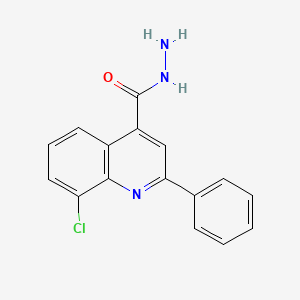

![N-[Cyano-(2,4-difluorophenyl)methyl]-2-(3-methoxyphenyl)sulfanylacetamide](/img/structure/B2393188.png)
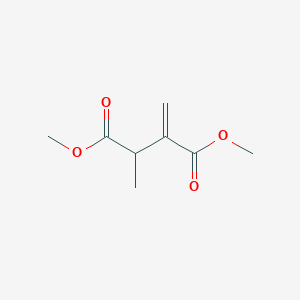
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2393190.png)
